molecular formula C23H21ClIN3O3S B11542330 N-(3-Chloro-4-methylphenyl)-N-({N'-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

N-(3-Chloro-4-methylphenyl)-N-({N'-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Cat. No.: B11542330
M. Wt: 581.9 g/mol
InChI Key: VTDUHCBUATWIQW-YZSQISJMSA-N
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Description

N-(3-Chloro-4-methylphenyl)-N-({N’-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, halogen substituents, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-N-({N’-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multiple steps:

  • Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 4-iodobenzaldehyde with hydrazine to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

  • Sulfonamide Formation: : The hydrazone intermediate is then reacted with 3-chloro-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step results in the formation of the desired sulfonamide compound.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain a pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the aromatic ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the nitro groups or halogen substituents. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration or halogenation can be performed using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in ethanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or dehalogenated products.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore. The presence of sulfonamide and hydrazone groups suggests it could interact with biological targets, such as enzymes or receptors.

Medicine

Medicinally, compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. Research into this specific compound could reveal similar therapeutic potentials.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(3-Chloro-4-methylphenyl)-N-({N’-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might inhibit a particular enzyme or receptor. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which could interfere with bacterial folic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N-({N’-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
  • N-(3-Bromo-4-methylphenyl)-N-({N’-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Uniqueness

The unique combination of chloro, methyl, and iodo substituents in N-(3-Chloro-4-methylphenyl)-N-({N’-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide distinguishes it from similar compounds. These substituents can significantly influence the compound’s reactivity and interaction with biological targets, potentially leading to unique properties and applications.

Properties

Molecular Formula

C23H21ClIN3O3S

Molecular Weight

581.9 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-[(E)-1-(4-iodophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C23H21ClIN3O3S/c1-16-8-13-20(14-22(16)24)28(32(30,31)21-6-4-3-5-7-21)15-23(29)27-26-17(2)18-9-11-19(25)12-10-18/h3-14H,15H2,1-2H3,(H,27,29)/b26-17+

InChI Key

VTDUHCBUATWIQW-YZSQISJMSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N(CC(=O)N/N=C(\C)/C2=CC=C(C=C2)I)S(=O)(=O)C3=CC=CC=C3)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NN=C(C)C2=CC=C(C=C2)I)S(=O)(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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